1H-Benzimidazole, 4-nitro-2-(trichloromethyl)-
Description
The compound 1H-Benzimidazole, 4-nitro-2-(trichloromethyl)- features a benzimidazole core substituted with a nitro (-NO₂) group at position 4 and a trichloromethyl (-CCl₃) group at position 2. This structure combines electron-withdrawing groups (nitro and trichloromethyl) that influence its chemical reactivity, stability, and biological activity. Benzimidazoles are known for their broad pharmacological applications, including antimicrobial and anticancer properties, which are modulated by substituent patterns .
Properties
CAS No. |
101236-95-7 |
|---|---|
Molecular Formula |
C8H4Cl3N3O2 |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
4-nitro-2-(trichloromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H4Cl3N3O2/c9-8(10,11)7-12-4-2-1-3-5(14(15)16)6(4)13-7/h1-3H,(H,12,13) |
InChI Key |
FSWYJAAPBBKPTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy for 2-(Trichloromethyl)benzimidazoles
A common and efficient method for synthesizing 2-(trichloromethyl)benzimidazole derivatives involves the reaction of o-phenylenediamine or its substituted derivatives with methyl trichloroacetimidate or trichloroacetic acid derivatives under acidic or neutral conditions. This method has been well-documented and provides high yields of the target compounds.
For example, methyl trichloroacetimidate (0.1 mole) is added to a solution of o-phenylenediamine hydrochloride (0.1 mole) in dry methanol. The reaction is exothermic and completes within approximately 2 hours, yielding 2-trichloromethylbenzimidazole in about 85% yield. The product is isolated by precipitation and recrystallization from glacial acetic acid, yielding a white crystalline material with a melting point above 360 °C.
The reaction mechanism involves nucleophilic attack of the diamine on the trichloroacetimidate, followed by cyclization and elimination steps to form the benzimidazole ring bearing the trichloromethyl substituent.
Microwave-Assisted Cyclization
Microwave irradiation has been employed to improve yields and reduce reaction times in the synthesis of benzimidazole derivatives.
For instance, 4-(1H-benzimidazol-2-yl)-4-oxobutanehydrazide reacted with trichloroacetic acid under microwave irradiation yielded trichloromethyl-substituted benzimidazole derivatives efficiently, with good purity confirmed by IR, NMR, MS, and elemental analysis.
This method is advantageous for its rapid heating and uniform energy distribution, leading to cleaner reactions and higher yields.
Summary Table of Preparation Methods
Analysis of Preparation Methods
Efficiency and Yield: The reaction of o-phenylenediamine derivatives with methyl trichloroacetimidate provides high yields (up to 85%) and straightforward isolation procedures. Microwave-assisted methods offer rapid synthesis but require specialized equipment.
Selectivity: Starting from a nitro-substituted diamine ensures regioselective incorporation of the nitro group, avoiding complications of post-cyclization nitration.
Purity and Characterization: Products are typically purified by recrystallization and characterized by standard spectroscopic methods including IR (notably C-Cl stretch near 820 cm⁻¹), 1H-NMR, 13C-NMR, mass spectrometry, and elemental analysis with close agreement to theoretical values.
Scalability: The described methods are amenable to scale-up due to mild conditions and simple work-up.
Chemical Reactions Analysis
1H-Benzimidazole, 4-nitro-2-(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trichloromethyl group can be substituted with nucleophiles like amines or thiols under basic conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Benzimidazole, 4-nitro-2-(trichloromethyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 4-nitro-2-(trichloromethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The trichloromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the benzimidazole ring critically determine molecular interactions and bioactivity. Below is a comparison with key analogs:
Key Observations :
- Electron-Withdrawing vs.
- Nitro Group Position : Nitro at position 4 (target) vs. 5 or 7 (analogs) alters resonance effects and hydrogen-bonding capacity, impacting interactions with biological targets like enzymes or DNA .
Anticancer Activity
- Target Compound: The nitro and trichloromethyl groups may synergize to enhance DNA intercalation or topoisomerase inhibition. Comparable to compound 3s (4-dimethylamino analog), which showed IC₅₀ = 8.2 µM against HepG2 cells .
- 4-Methyl-5-nitro analog: Lower activity (IC₅₀ > 20 µM) due to reduced electrophilicity .
Antimicrobial Activity
Physicochemical Properties
| Property | Target Compound | 4-Methyl-5-nitro Analog | 6-Chloro-thienylmethyl Analog |
|---|---|---|---|
| Solubility | Low in water; soluble in DMSO | Moderate in polar solvents | High in chloroform |
| Stability | Stable under acidic conditions | pH-sensitive | Light-sensitive |
| LogP | ~3.5 (high lipophilicity) | ~2.1 | ~4.0 |
Notes: The trichloromethyl group increases logP, favoring blood-brain barrier penetration but complicating formulation .
Biological Activity
1H-Benzimidazole, 4-nitro-2-(trichloromethyl)- is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article reviews the known biological activities of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The structure of 1H-Benzimidazole, 4-nitro-2-(trichloromethyl)- can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : Approximately 253.5 g/mol
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. The compound 1H-Benzimidazole, 4-nitro-2-(trichloromethyl)- has been shown to possess:
- Antibacterial Activity : Effective against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. For instance, compounds with a trichloromethyl group have demonstrated MIC values as low as 5 µg/mL against E. coli and Bacillus subtilis .
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 5 | 14 |
| Bacillus subtilis | 5 | 22 |
| Pseudomonas aeruginosa | 10 | 18 |
Antiviral Activity
1H-Benzimidazole derivatives have been investigated for their antiviral properties, particularly against viruses such as Hepatitis C Virus (HCV). Studies have shown that certain analogues inhibit the NTpase/helicase activity of HCV, suggesting potential therapeutic applications .
- Inhibition Rates : The most active derivatives showed IC50 values around 6.5 µM when tested against HCV helicase.
Anticancer Activity
The anticancer potential of benzimidazole derivatives is well-documented. Recent studies suggest that compounds like 1H-Benzimidazole, 4-nitro-2-(trichloromethyl)- exhibit cytotoxic effects on various cancer cell lines.
- Cell Lines Tested :
- HeLa cells
- MCF-7 breast cancer cells
- A549 lung cancer cells
Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .
Case Studies
Several studies have highlighted the biological activities of benzimidazole derivatives:
- Study on Antibacterial Properties : A study demonstrated that a series of substituted benzimidazoles showed remarkable antibacterial activity against drug-resistant strains. The introduction of halogen substituents significantly enhanced the activity .
- Antiviral Research : Another investigation focused on the synthesis of N-alkyl derivatives of benzimidazoles and their effects on viral helicases. The results indicated a marked increase in antiviral activity compared to non-alkylated counterparts .
- Anticancer Evaluation : In vitro assays showed that specific nitro-substituted benzimidazoles could inhibit cell proliferation in cancer models, suggesting their potential as lead compounds for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 4-nitro-2-(trichloromethyl)-1H-benzimidazole, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound can be synthesized via acid-catalyzed condensation of o-phenylenediamine derivatives with trichloroacetic acid or its derivatives, followed by nitration at the 4-position. Evidence from benzimidazole synthesis protocols suggests using green methods like microwave-assisted reactions to improve efficiency and reduce side products. For example, substituting traditional heating with microwaves enhances reaction rates and yields (e.g., 62–85% yields reported for analogous nitro-substituted benzimidazoles) . Key parameters include pH control during nitration and the use of sodium metabisulfite (Na₂S₂O₅) to stabilize intermediates .
Q. How can structural characterization of this compound be rigorously validated?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- FT-IR and ¹H-NMR : Identify functional groups (e.g., nitro C–NO₂ stretching at ~1520 cm⁻¹) and proton environments (e.g., deshielded aromatic protons adjacent to electron-withdrawing groups) .
- Single-crystal X-ray diffraction : Use programs like SHELXL for refinement. For example, a related nitro-benzimidazole solvate structure was resolved with an R factor of 0.060, confirming substituent positions and intermolecular interactions .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize molecular geometry and validate bond lengths/angles against expected values .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for nitro- and trichloromethyl-substituted benzimidazoles?
- Methodological Answer : High-resolution data (d-spacing < 1.0 Å) and twinned crystal refinement in SHELXL are critical. For example, SHELXL’s twin matrix refinement can model overlapping reflections caused by pseudo-symmetry in nitro-substituted derivatives. Additionally, validate hydrogen bonding networks (e.g., N–H···O interactions involving the nitro group) against computational models .
Q. How can computational methods predict the pharmacological activity of this compound?
- Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) to assess binding affinity with target proteins (e.g., microbial enzymes or tumor suppressors). For benzimidazole derivatives, the trichloromethyl group often enhances lipophilicity, which can be quantified via LogP calculations. Validate predictions using in vitro assays:
- Antimicrobial testing : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination against Gram-positive/negative strains .
- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) and correlate IC₅₀ values with substituent electronic profiles (e.g., nitro group’s electron-withdrawing effects) .
Q. What experimental design mitigates toxicity risks during handling of trichloromethyl-substituted benzimidazoles?
- Methodological Answer : Implement NIOSH-recommended control measures:
- Local exhaust ventilation : Required due to potential respiratory sensitization from nitro and trichloromethyl groups.
- PPE : Use nitrile gloves and chemically resistant lab coats to prevent dermal exposure.
- Waste disposal : Neutralize acidic byproducts (e.g., HCl from trichloromethyl degradation) with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
